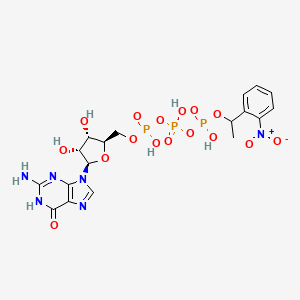

Hoocch2O-peg8-CH2cooh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hoocch2O-peg8-CH2cooh, also known as polyethylene glycol diacrylate (PEGDA) is a synthetic polymer that has been widely used in scientific research applications. It is a water-soluble, biocompatible, and biodegradable polymer that has been used in various fields such as drug delivery, tissue engineering, and biosensors.

科学研究应用

PROTAC Linker

“Hoocch2O-peg8-CH2cooh” is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that use a bifunctional approach to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC to bring the target protein into close proximity with the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein .

Biocompatible Polymers

Oligomers of ethylene glycol, such as “Hoocch2O-peg8-CH2cooh”, have been used as biocompatible polymers . These polymers can modify the properties of a variety of substrates, making them more suitable for use in biological systems .

Synthesis of Crown Ethers and Podands

Ethylene glycol oligomers are also used in the synthesis of crown ethers and podands . These are types of compounds that have applications in host-guest chemistry, where they can selectively bind certain ions or molecules .

Surfactants

“Hoocch2O-peg8-CH2cooh” can be used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid . They have a wide range of applications, from detergents and emulsifiers to wetting agents and foaming agents .

Drug Delivery

The PEGylation property of “Hoocch2O-peg8-CH2cooh” makes it useful in drug delivery . PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules, typically drugs, to improve their solubility, stability, and safety .

Chemical Research

“Hoocch2O-peg8-CH2cooh” is used in chemical research as a standard or control . Its well-defined structure and properties make it ideal for use in experiments where a known quantity or quality is needed .

作用机制

Target of Action

Hoocch2O-peg8-CH2cooh is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligases and the target proteins that are intended to be degraded .

Mode of Action

Hoocch2O-peg8-CH2cooh, as a PEG-based PROTAC linker, connects two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The compound facilitates the interaction between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of Hoocch2O-peg8-CH2cooh is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, Hoocch2O-peg8-CH2cooh enables the selective degradation of these proteins .

Pharmacokinetics

As a peg-based linker, it is expected to improve the solubility and stability of the protacs, potentially enhancing their bioavailability .

Result of Action

The primary result of the action of Hoocch2O-peg8-CH2cooh is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially providing a therapeutic effect .

Action Environment

The action of Hoocch2O-peg8-CH2cooh is influenced by the intracellular environment . Factors such as the presence of E3 ubiquitin ligases, the stability of the target proteins, and the efficiency of the ubiquitin-proteasome system can all impact the efficacy of the compound . Additionally, the compound’s stability may be affected by factors such as pH and temperature .

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O13/c21-19(22)17-32-15-13-30-11-9-28-7-5-26-3-1-25-2-4-27-6-8-29-10-12-31-14-16-33-18-20(23)24/h1-18H2,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESCDMOORXHBNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hoocch2O-peg8-CH2cooh | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)